![molecular formula C18H15F2NO2 B2709417 N-(3-(benzofuran-2-yl)propyl)-2,6-difluorobenzamide CAS No. 2034280-62-9](/img/structure/B2709417.png)
N-(3-(benzofuran-2-yl)propyl)-2,6-difluorobenzamide
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Overview
Description
“N-(3-(benzofuran-2-yl)propyl)-2,6-difluorobenzamide” is a complex organic compound that contains a benzofuran moiety. Benzofuran compounds are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .
Synthesis Analysis
The synthesis of benzofuran derivatives has attracted significant attention due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .Chemical Reactions Analysis
While specific chemical reactions involving “N-(3-(benzofuran-2-yl)propyl)-2,6-difluorobenzamide” are not detailed in the search results, benzofuran derivatives have been synthesized through various reactions, including free radical cyclization cascades and proton quantum tunneling .Scientific Research Applications
Medicinal Chemistry and Pharmacology
N-(3-(benzofuran-2-yl)propyl)-2,6-difluorobenzamide derivatives have been explored for their potential in medicinal chemistry, especially in the design of imaging agents and antitumor drugs. For instance, benzofuran derivatives have been synthesized and characterized for their role as potential D-2 dopamine receptor imaging agents. These compounds, such as iodobenzamide analogues with fused ring systems like benzofuran, have shown promising in vivo and in vitro biological properties, indicating their potential for imaging central nervous system D-2 dopamine receptors (Murphy et al., 1990). Additionally, benzofuran-based derivatives have been evaluated for their antiproliferative activity against cancer cell lines, highlighting their potential as novel tubulin polymerization inhibitors and antitumor agents (Li et al., 2020).
Organic Synthesis
The versatility of benzofuran derivatives in organic synthesis has been demonstrated through various synthetic methods. For example, [1]benzofuro[3,2-c]pyridine derivatives have been synthesized from 1-benzofuran-2-carbaldehyde, showcasing their potential in creating complex molecules for various applications (Mojumdar et al., 2009). Additionally, the synthesis of aryl (5-substituted benzofuran-2-yl) carbamate derivatives as antimicrobial agents highlights the potential of benzofuran derivatives in developing new pharmaceuticals (Budhwani et al., 2017).
Environmental and Materials Science
In the field of environmental science, benzofuran derivatives have been studied for their photocatalytic degradation properties. Research on photocatalytic degradation of compounds using titanium dioxide-loaded adsorbent supports, such as zeolite and silica, has shown enhanced rates of mineralization, indicating the utility of benzofuran derivatives in environmental remediation processes (Torimoto et al., 1996).
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . This suggests that “N-(3-(benzofuran-2-yl)propyl)-2,6-difluorobenzamide” and similar compounds may have potential applications in drug development.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO2/c19-14-7-3-8-15(20)17(14)18(22)21-10-4-6-13-11-12-5-1-2-9-16(12)23-13/h1-3,5,7-9,11H,4,6,10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNFHJZTKGLOHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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